3-Buten-2-OL

Description

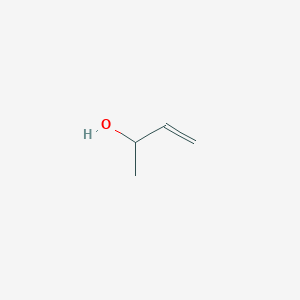

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUWVMRNQOOSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862266 | |

| Record name | 3-Buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Buten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-32-3 | |

| Record name | 3-Buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BUTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Buten-2-OL chemical properties and structure

An In-depth Technical Guide to 3-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as methyl vinyl carbinol, is a valuable and versatile unsaturated secondary alcohol. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, makes it a critical building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and applications, tailored for professionals in research and development. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and flavor and fragrance compounds.[1]

Chemical Structure and Identifiers

The structural integrity of a molecule is fundamental to its reactivity and function. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-3-buten-2-ol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | but-3-en-2-ol | [2] |

| CAS Number | 598-32-3 | [2][3] |

| Molecular Formula | C₄H₈O | [2][3][4] |

| Molecular Weight | 72.11 g/mol | [2] |

| Canonical SMILES | CC(C=C)O | [2] |

| InChI | InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | [2][4] |

| InChIKey | MKUWVMRNQOOSAT-UHFFFAOYSA-N | [2][4] |

| Common Synonyms | Methyl vinyl carbinol, 1-Buten-3-ol, 3-Hydroxy-1-butene | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various experimental setups. It is a clear, colorless to light yellow liquid that is fully miscible with water.[1][2][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 96-97 °C (at 1 atm) | [1] |

| Melting Point | Data not widely available | |

| Density | 0.832 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.415 | [1] |

| Solubility | Fully miscible with water | [1][6] |

| Flash Point | 15 °C (59 °F) | |

| Vapor Pressure | Data not widely available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Peaks / Signals (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR | δ 5.90 (m, 1H, -CH=), 5.21 (d, 1H, =CH₂), 5.07 (d, 1H, =CH₂), 4.29 (m, 1H, -CH(OH)-), 2.06 (s, 1H, -OH), 1.28 (d, 3H, -CH₃) | [7] |

| IR (Infrared) | Broad peak ~3350 cm⁻¹ (O-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~920 cm⁻¹ (=CH₂ bend) | [2][8] |

| MS (EI) | m/z 57 (base peak), 43, 72 (M⁺) | [5][8] |

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of chemical processes. Below are representative protocols for the synthesis and purification of this compound.

Synthesis: Partial Hydrogenation of 3-Butyn-2-ol

A common and efficient method for synthesizing this compound is the selective partial hydrogenation of its alkyne analogue, 3-butyn-2-ol.[9]

Protocol:

-

Catalyst Preparation : A functionalized palladium catalyst (e.g., Lindlar's catalyst or a custom SBA-15/metformin/palladium catalyst) is prepared.[9][10]

-

Reaction Setup : 100 mg of the prepared catalyst is mixed with 100 mL of methanol in a hydrogenation flask. 20 mmol of 3-butyn-2-ol is added to this mixture.[9]

-

Hydrogenation : The reaction vessel is flushed and filled with hydrogen gas at atmospheric pressure (approx. 760 Torr). The mixture is stirred vigorously at 20°C.[9]

-

Monitoring : The progress of the reaction is monitored periodically (e.g., every 30 minutes) by gas chromatography (GC) to observe the consumption of the starting alkyne.[9]

-

Workup : After the reaction is complete (typically 4-6 hours), the crude product mixture is filtered to remove the catalyst.[9]

-

Isolation : The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound. The product can then be purified further.[9]

Purification: Vacuum Distillation

Purification of the crude product is critical to remove unreacted starting materials, byproducts, and solvents. Fractional distillation under reduced pressure is a standard method for purifying liquids like this compound, especially to prevent decomposition at higher temperatures.[11][12]

Protocol:

-

Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap. Ensure all glassware is dry.[13]

-

Charging the Flask : Transfer the crude this compound into the distillation flask.

-

Applying Vacuum : Gradually reduce the pressure inside the apparatus to the desired level. A lower pressure will decrease the boiling point of the liquid.[11]

-

Heating : Gently heat the distillation flask using a heating mantle or oil bath while stirring. The bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid at the applied pressure.[12]

-

Fraction Collection : Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of pure this compound under the reduced pressure. Discard any initial forerun, which may contain more volatile impurities.

-

Completion : Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and other residues.

-

Storage : Store the purified liquid in a cool, dark place, preferably under an inert atmosphere.[1]

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile synthon. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the vinyl group is susceptible to addition reactions, polymerization, and ozonolysis.

-

Pharmaceutical Synthesis : It is a precursor for various complex molecules. Its chiral nature is particularly important, allowing for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Agrochemicals and Dyestuffs : Its reactive handles allow for its incorporation into larger, functional molecules used in agriculture and material science.[1]

-

Flavor and Fragrance : this compound and its esters are used in the flavor and fragrance industry due to their characteristic aromas.[6]

No specific signaling pathways involving this compound are well-documented in the available literature. However, its structural motifs are present in various biologically active natural products. Its potential for derivatization makes it a valuable starting point for generating compound libraries for drug discovery screenings.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It is also a skin and strong eye irritant.[1] Proper safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a cool, dry place away from ignition sources.[1] The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation and peroxide formation.

Conclusion

This compound is a cornerstone intermediate with significant utility in scientific research and industrial applications. Its well-defined chemical properties, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists. This guide has summarized the core technical information required by professionals to effectively and safely utilize this compound in their research and development endeavors.

References

- 1. This compound | 598-32-3 [chemicalbook.com]

- 2. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(598-32-3) 1H NMR [m.chemicalbook.com]

- 8. This compound(598-32-3) IR Spectrum [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. How To [chem.rochester.edu]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 3-Buten-2-ol from Vinylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-buten-2-ol, a valuable unsaturated alcohol, via the Grignard reaction between vinylmagnesium bromide and acetaldehyde. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond with high efficiency. This document details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative data.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of a vinyl Grignard reagent to acetaldehyde. The Grignard reagent, vinylmagnesium bromide, is prepared by the reaction of vinyl bromide with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).[1] The carbon atom of the vinyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetaldehyde. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final product, this compound, and magnesium salts.[2][3][4][5]

The overall reaction is as follows:

Step 1: Formation of Vinylmagnesium Bromide

CH₂=CHBr + Mg → CH₂=CHMgBr

Step 2: Reaction with Acetaldehyde and Workup

CH₂=CHMgBr + CH₃CHO → CH₂=CHCH(OMgBr)CH₃ CH₂=CHCH(OMgBr)CH₃ + H₂O/NH₄Cl → CH₂=CHCH(OH)CH₃ + Mg(OH)Br

The mechanism of the Grignard reaction is generally considered to proceed through a polar, nucleophilic addition pathway.[2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous THF to just cover the magnesium. A crystal of iodine can be added to activate the magnesium surface if necessary.

-

Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Acetaldehyde

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

-

Prepare a solution of freshly distilled acetaldehyde in anhydrous THF in the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and precipitate the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₄H₈O | [6][7] |

| Molecular Weight | 72.11 g/mol | [6] |

| Boiling Point | 96-97 °C | |

| Density | 0.832 g/mL at 25 °C | |

| Appearance | Clear, colorless liquid | |

| Typical Yield | 60-80% (estimated) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.90 (ddd, 1H), 5.21 (dt, 1H), 5.07 (dt, 1H), 4.29 (q, 1H), 2.06 (br s, 1H, -OH), 1.28 (d, 3H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 141.6, 114.2, 68.8, 23.2 | |

| Major IR absorptions (cm⁻¹) | 3370 (br, O-H), 3080 (=C-H), 2975 (C-H), 1645 (C=C), 990, 920 (=C-H bend) | [6] |

Mandatory Visualizations

Reaction Mechanism

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. How 1", 2" and 3 alcohols can be prepared using Grignard reagent? Give eq.. [askfilo.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound(598-32-3) IR Spectrum [chemicalbook.com]

- 7. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 3-Buten-2-ol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-Buten-2-ol (CAS No: 598-32-3), a valuable chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of this compound (C4H8O, Molecular Weight: 72.11 g/mol ).[1][2][3]

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different hydrogen environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | ddd (quartet of doublets) | 1H | H-3 (-CH =CH₂) |

| ~5.21 | d | 1H | H-4 (trans, =CH ₂) |

| ~5.07 | d | 1H | H-4 (cis, =CH ₂) |

| ~4.29 | quintet | 1H | H-2 (-CH(OH )-) |

| ~2.06 | s (broad) | 1H | -OH |

| ~1.27 | d | 3H | H-1 (-CH ₃) |

Data sourced from various spectral databases and literature. The OH proton signal is often broad and may not show coupling.[4][5]

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~141.0 | C-3 (=C H-) |

| ~114.0 | C-4 (=C H₂) |

| ~69.0 | C-2 (-C H(OH)-) |

| ~23.0 | C-1 (-C H₃) |

Data sourced from spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkene groups.[6]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| 1260-1050 | Strong | C-O stretch |

Characteristic absorption ranges for alcohols and alkenes confirm the structure.[6][7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 72 | Low | [M]⁺ (Molecular Ion) |

| 57 | High | [M - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ (α-cleavage) |

| 43 | High | [C₃H₃]⁺ or [CH₃CO]⁺ |

| 27 | Medium | [C₂H₃]⁺ |

The fragmentation is characterized by α-cleavage and loss of water, which are typical for alcohols.[1][9][10][11] The base peak is often observed at m/z 45.[9]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

-

Sample Preparation :

-

Instrument Setup :

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[13]

-

-

Data Acquisition :

-

The sample tube is placed in the spectrometer's magnet.[13]

-

The magnetic field is "locked" using the deuterium signal from the solvent.

-

The magnetic field homogeneity is optimized by "shimming."

-

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For quantitative ¹³C NMR, a sufficient relaxation delay between pulses is necessary. DEPT experiments can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).[14][15]

-

-

Data Processing :

-

The FID is converted to a spectrum using a Fourier transform.

-

The spectrum is phased, baseline corrected, and referenced (e.g., to residual solvent signal or an internal standard like TMS).

-

-

Sample Preparation :

-

Instrument Setup :

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[17]

-

-

Data Acquisition :

-

The sample is placed in the path of the IR beam.

-

The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[17]

-

The detector measures the amount of light transmitted through the sample at each wavenumber.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[17]

-

-

Sample Introduction :

-

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization :

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a positively charged molecular ion and fragment ions.[18]

-

-

Mass Analysis :

-

The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier detects the ions, and the signal is amplified.

-

-

Data Processing :

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of this compound structure elucidation.

References

- 1. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 598-32-3 [sigmaaldrich.com]

- 4. This compound(598-32-3) 13C NMR spectrum [chemicalbook.com]

- 5. Solved The 1H NMR spectrum of this compound is shown below. | Chegg.com [chegg.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound(598-32-3) IR Spectrum [chemicalbook.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. azom.com [azom.com]

- 15. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. allsubjectjournal.com [allsubjectjournal.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-buten-2-ol, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual workflows to aid in laboratory procedures.

Chemical Identity and Synonyms

The compound with the chemical formula C₄H₈O, commonly known as this compound, is a secondary alcohol that features both a hydroxyl group and a carbon-carbon double bond. Its chemical structure and nomenclature are fundamental to its reactivity and applications in organic synthesis.

IUPAC Name: but-3-en-2-ol[1][2][3]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [1][5] |

| Molecular Weight | 72.11 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][6][7] |

| Boiling Point | 96-97 °C at 760 mmHg | [6] |

| Melting Point | -100 °C | [5] |

| Density | 0.832 g/mL at 25 °C | [6] |

| Refractive Index | 1.415 at 20 °C | [6] |

| Flash Point | 16.7 °C | [5] |

| Solubility | Fully miscible with water | [4][6] |

| Vapor Pressure | 24.4 mmHg at 25 °C | [5] |

| CAS Number | 598-32-3 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a guide for laboratory preparation and characterization.

This protocol describes the synthesis of this compound through the reaction of vinylmagnesium bromide with acetaldehyde. This method is a classic example of carbon-carbon bond formation using an organometallic reagent.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Vinylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial gentle warming to start.

-

Once the reaction has started, continue the addition of the vinyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at 96-97 °C.

-

This protocol outlines a general procedure for the analysis of this compound using GC-MS, a powerful technique for separating and identifying volatile organic compounds.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., dichloromethane or methanol)

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., non-polar DB-5ms or similar)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

GC-MS Instrumental Parameters:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.[8]

-

Injector Temperature: 250 °C[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific instrument and sample complexity.)[8]

-

-

Mass Spectrometer (MS) Conditions:

-

-

Data Analysis:

-

The acquired mass spectrum of the eluting peak corresponding to this compound can be compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[8]

-

The retention time from the gas chromatogram provides an additional parameter for identification.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:598-32-3 | Chemsrc [chemsrc.com]

- 6. This compound | 598-32-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Physical Properties of 3-Buten-2-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-buten-2-ol, specifically its boiling point and density. The information herein is curated for professionals in research, scientific, and drug development fields, with a focus on precise data presentation and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound are critical for its application in various chemical syntheses and developmental processes. A summary of these properties is presented in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 96-97 °C | At standard atmospheric pressure (lit.)[1][2][3][4] |

| Density | 0.832 g/mL | At 25 °C (lit.)[1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

-

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer (-10 to 110 °C range)

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

-

-

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath on a hot plate stirrer.

-

Clamp a thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the liquid for boiling and the condensation of vapor on the walls of the test tube (refluxing). The formation of a "reflux ring" indicates this process.[5][6]

-

Adjust the thermometer so that the bulb is level with the reflux ring.[6]

-

The stable temperature reading on the thermometer at which the liquid is gently refluxing is the boiling point.[5][6]

-

Record this temperature. To ensure accuracy, the atmospheric pressure should be noted, and a correction can be applied if it deviates significantly from standard pressure.

-

2. Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by accurately measuring a known volume of it.

-

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Constant temperature bath

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on the analytical balance and record its mass (m_pycnometer).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a ground-glass stopper with a capillary, the liquid should be drawn up to the mark.

-

Place the filled pycnometer in a constant temperature bath set to 25 °C and allow it to equilibrate.

-

Carefully dry the outside of the pycnometer and weigh it on the analytical balance. Record the mass of the pycnometer filled with the liquid (m_total).

-

The mass of the this compound is calculated as: m_liquid = m_total - m_pycnometer.

-

The density (ρ) is then calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the known volume of the pycnometer.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Buten-2-ol, a secondary allylic alcohol, is a chiral molecule of significant interest in synthetic organic chemistry due to its versatile functionality. The presence of a stereocenter at the carbon atom bearing the hydroxyl group gives rise to a pair of enantiomers, (R)-3-buten-2-ol and (S)-3-buten-2-ol. The stereochemistry of this chiral building block is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereoisomeric form. This guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its physical properties, synthesis of the racemate, enantioselective resolution, and analytical methods for determining enantiomeric purity.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C-2 position, which is bonded to four different substituents: a hydrogen atom, a methyl group, a vinyl group, and a hydroxyl group. This tetrahedral arrangement results in two non-superimposable mirror images, the (R) and (S) enantiomers.

The distinct spatial arrangement of these enantiomers leads to differences in their interaction with other chiral molecules and with plane-polarized light, a property known as optical activity. While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, their optical rotations are equal in magnitude but opposite in direction.

Data Presentation

Physical Properties of Racemic this compound

The physical properties of the racemic mixture of this compound are well-documented.

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

| Boiling Point | 96-97 °C |

| Density | 0.832 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.415 |

Stereoisomer Data

The following table presents representative data for the lipase-catalyzed kinetic resolution of a secondary alcohol, which is indicative of the results that can be expected for this compound.

| Stereoisomer | Method of Separation | Enantiomeric Excess (ee) | Yield | Specific Rotation [α]²⁰/D |

| (S)-3-Buten-2-ol | Lipase-catalyzed kinetic resolution (unreacted) | >99% | ~45% | Not Reported |

| (R)-3-Buten-2-yl acetate | Lipase-catalyzed kinetic resolution (acylated) | >99% | ~49% | Not Reported |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 3-buten-2-one (methyl vinyl ketone).

Materials:

-

3-Buten-2-one (Methyl vinyl ketone)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-buten-2-one (1 equivalent) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

-

Purify the product by distillation.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method to separate enantiomers of a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the resolution of secondary alcohols.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Pseudomonas cepacia or Candida antarctica Lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

-

Add the acylating agent, such as vinyl acetate (2-3 equivalents).

-

Stir the mixture at a controlled temperature (e.g., 25-40 °C).

-

Monitor the progress of the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached.

-

Filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-3-buten-2-ol and the formed (R)-3-buten-2-yl acetate by flash column chromatography on silica gel.

-

The enantiomerically enriched (R)-3-buten-2-ol can be obtained by hydrolysis of the corresponding acetate.

Chiral Gas Chromatography (GC) Analysis

The enantiomeric excess (ee) of the resolved this compound is determined by chiral gas chromatography. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of alcohol enantiomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A cyclodextrin-based column, such as a β-cyclodextrin or a derivatized γ-cyclodextrin column (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature program should be developed to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a rate of 2-5 °C/min.

-

Sample Preparation: Dilute a small sample of the alcohol in a suitable solvent (e.g., dichloromethane or hexane) before injection. Derivatization to the corresponding acetate or trifluoroacetate may improve resolution.

Conclusion

The chirality of this compound makes it a valuable synthon for the stereoselective synthesis of a wide range of organic molecules. Understanding the properties of its stereoisomers and the methods for their separation is critical for its effective application in research and development, particularly in the pharmaceutical industry. Lipase-catalyzed kinetic resolution provides an efficient and environmentally friendly method for obtaining the enantiomers in high optical purity. The analytical techniques outlined in this guide are essential for the characterization and quality control of these chiral building blocks.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reaction Mechanisms of 3-Buten-2-ol

Abstract

This compound, also known as methyl vinyl carbinol, is a versatile four-carbon unsaturated alcohol that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows it to undergo a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including acid-catalyzed rearrangements, oxidation, esterification, and etherification. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a critical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with the chemical formula C₄H₈O.[1][3] It is a secondary alcohol and an alkene, making it a key precursor for various synthetic routes.[2]

| Property | Value | Reference |

| Molecular Weight | 72.11 g/mol | [2][4] |

| CAS Number | 598-32-3 | [1][2] |

| Boiling Point | 96-97 °C | [1] |

| Density | 0.832 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.415 | [1] |

| Flash Point | 15 - 16.67 °C | [2][5] |

| Solubility | Fully miscible with water | [1] |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between its hydroxyl and vinyl functional groups. The principal reactions involve transformations of the alcohol (oxidation, esterification, etherification) and reactions involving the alkene (addition, rearrangement).

Acid-Catalyzed Dehydration and Rearrangement

In the presence of an acid catalyst, such as sulfuric acid, this compound can undergo dehydration. The mechanism proceeds through protonation of the hydroxyl group, forming a good leaving group (water).[6] Departure of water generates a secondary allylic carbocation. This cation is resonance-stabilized, which is a key feature of its reactivity. The subsequent loss of a proton can lead to the formation of 1,3-butadiene.

Due to the stability of the allylic carbocation, rearrangements can occur, potentially leading to a mixture of products depending on the reaction conditions.[6][7]

Figure 1: Acid-catalyzed dehydration of this compound.

Oxidation

As a secondary alcohol, this compound can be oxidized to a ketone.[8] Common oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄) can be used to convert this compound to 3-buten-2-one (methyl vinyl ketone).[9] The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[10] Stronger oxidation conditions could potentially cleave the double bond, but selective oxidation of the alcohol is a standard transformation.

References

- 1. This compound | 598-32-3 [chemicalbook.com]

- 2. This compound | 598-32-3 | FB15773 | Biosynth [biosynth.com]

- 3. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [thegoodscentscompany.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. 3.3 – Oxidation of Alcohols – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. brainly.com [brainly.com]

- 10. reddit.com [reddit.com]

Commercial Availability and Synthetic Methodologies of 3-Buten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Buten-2-ol, a chiral secondary alcohol, is a valuable building block in organic synthesis, particularly for the introduction of a stereogenic center in the development of complex molecules such as pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound and its common precursor, 3-Butyn-2-ol, from various suppliers. Furthermore, it details a representative experimental protocol for its asymmetric synthesis, a critical aspect for its application in the pharmaceutical industry where enantiopurity is often paramount.

Commercial Availability

This compound and its synthetic precursor, 3-Butyn-2-ol, are commercially available from a range of chemical suppliers. The products are offered in various quantities and purities to suit the needs of both small-scale research and larger-scale development projects. Below is a summary of representative suppliers and their offerings. Prices are subject to change and should be verified on the respective supplier's website.

This compound Suppliers

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | This compound | 598-32-3 | 97% | 5 g | $45.75 |

| Thermo Scientific Chemicals | This compound, 97% | 598-32-3 | 97% | 5 mL | $48.00 |

| Fisher Scientific | This compound, 97% | 598-32-3 | 97% | 5 g | $66.73 |

| 25 g | $211.84 | ||||

| CymitQuimica | This compound | 598-32-3 | 97% | 1 g | €31.00 |

| 5 g | €39.00 | ||||

| 10 g | €52.00 | ||||

| 25 g | €79.00 | ||||

| 100 g | €171.00 |

3-Butyn-2-ol Suppliers (Precursor to this compound)

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 3-Butyn-2-ol | 2028-63-9 | 97% | 25 mL | Contact for pricing |

| Thermo Scientific Chemicals | 3-Butyn-2-ol, 97% | 2028-63-9 | ≥96.0% (GC) | 10 g | $41.65 |

| Chem-Impex | (R)-(+)-3-Butyn-2-ol | 42969-65-3 | ≥98% (GC) | - | Contact for pricing |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 598-32-3 |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 96-97 °C |

| Density | 0.832 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

| Solubility | Soluble in water[1] |

Experimental Protocols: Asymmetric Synthesis of a this compound Precursor

The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. A common strategy involves the asymmetric reduction of 3-butyn-2-one to the corresponding chiral alcohol, followed by a stereoselective hydrogenation of the alkyne to an alkene. A detailed protocol for the synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol, a protected precursor that can be subsequently converted to (S)-3-Buten-2-ol, is described below. This procedure is adapted from a robust method published in Organic Syntheses.

Synthesis of (S)-4-Triisopropylsilyl-3-butyn-2-ol

This two-step procedure involves the preparation of the racemic silyl-protected butynol followed by an asymmetric reduction.

Step A: (rac)-4-Triisopropylsilyl-3-butyn-2-ol

-

A 250-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.

-

The flask is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry tetrahydrofuran (THF, 54 mL) by syringe through the septum.

-

The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.

-

tert-Butyllithium (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.

-

Acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is added in one portion via syringe.

-

The reaction mixture is stirred for 20 minutes at -40 °C and then poured into a rapidly stirring solution of saturated aqueous ammonium chloride (75 mL) at room temperature.

-

After 15 minutes, the phases are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).

-

The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and the solvent is removed with a rotary evaporator.

-

The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%) as a clear oil.

Step B: 4-Triisopropylsilyl-3-butyn-2-one

-

A 250-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.

-

The flask is charged sequentially with dichloromethane (CH₂Cl₂, 54 mL), the racemic alcohol from Step A (5.8 g, 25.6 mmol), and 4-methylmorpholine N-oxide (NMO, 4.5 g, 38.4 mmol).

-

The mixture is stirred until the solids dissolve and then cooled to 0 °C.

-

Tetrapropylammonium perruthenate (TPAP, 0.45 g, 1.28 mmol) is added in one portion.

-

The reaction mixture is stirred at room temperature for 30 minutes and then filtered through a short pad of Celite.

-

The Celite is washed with CH₂Cl₂ (2 x 30 mL), and the solvent is removed on a rotary evaporator.

-

The resulting yellow oil is purified by bulb-to-bulb distillation (80 °C, 0.2 mmHg) to yield the ketone (5.0–5.1 g, 87–89%) as a clear oil.

Step C: (S)-4-Triisopropylsilyl-3-butyn-2-ol

-

A 500-mL, single-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum fitted with an argon inlet needle is flushed with argon.

-

Isopropyl alcohol (250 mL) and the ketone from Step B (5.1 g, 22.7 mmol) are added to the flask via syringe.

-

A ruthenium catalyst, such as RuCl--INVALID-LINK--, (180 mg, 0.3 mmol) is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture in one portion by syringe.

-

The mixture is stirred for 1.5 hours, and then the solvent is removed with a rotary evaporator.

-

The brown residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the chiral alcohol (5.0 g, 85% for three steps) as a clear oil.

The triisopropylsilyl protecting group can then be removed, and the alkyne can be selectively hydrogenated to the corresponding (S)-3-Buten-2-ol using a Lindlar catalyst.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-4-Triisopropylsilyl-3-butyn-2-ol.

Applications in Drug Development

Chiral alcohols are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different biological effects, with one being therapeutic while the other may be inactive or even toxic.

This compound, particularly in its enantiomerically pure forms, serves as a versatile four-carbon synthon for introducing a specific stereocenter. The hydroxyl group can be used for further functionalization or as a handle for directing subsequent stereoselective reactions, while the vinyl group can participate in a wide range of transformations, including olefin metathesis, hydroboration-oxidation, and Heck coupling.

While specific blockbuster drugs directly incorporating the this compound fragment are not prominently cited in publicly available literature, its precursor, 3-butyn-2-ol, and related chiral alcohols are recognized as important intermediates. For instance, (R)-(+)-3-Butyn-2-ol is noted for its role in the synthesis of various pharmaceuticals, where it contributes to the efficiency of the drug formulation process. The use of such small, chiral building blocks is a key strategy in shortening synthetic routes to complex APIs. This is exemplified in the biocatalytic production of other chiral alcohols that are central to drugs like montelukast and atorvastatin. The principles of asymmetric synthesis and the use of chiral synthons, for which this compound is a prime example, are therefore central to modern pharmaceutical development. A related compound, 2-methyl-3-buten-2-ol, has been identified as a degradation product of alpha acids in hops and is structurally similar to tert-amyl alcohol, which has historical use as an anesthetic, suggesting potential biological activities of these smaller alkenols[3].

Conclusion

This compound is a readily available chiral building block with significant potential in synthetic organic chemistry, particularly for applications in the pharmaceutical and agrochemical industries. A variety of suppliers offer this compound and its precursors in different grades and quantities, catering to diverse research and development needs. The ability to synthesize this compound in high enantiopurity through established asymmetric methods further enhances its value as a key intermediate for the construction of complex, stereochemically defined molecules. Researchers and drug development professionals can leverage the commercial availability and synthetic accessibility of this compound to advance their projects in the discovery and development of new chemical entities.

References

An In-Depth Technical Guide to the Safe Handling of 3-Buten-2-ol

Introduction

3-Buten-2-ol (CAS No. 598-32-3), also known as methyl vinyl carbinol or 1-methylallyl alcohol, is a highly flammable and hazardous chemical utilized in laboratory settings for scientific research, development, and the manufacture of various substances.[1][2] Its utility in chemical synthesis necessitates a comprehensive understanding of its potential hazards and the stringent safety protocols required for its handling. This guide provides an in-depth overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate the risk of exposure or accident.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The primary hazards are associated with its flammability and its toxicity upon exposure.[1][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor[1][3][4] |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][3][5] |

| Serious Eye Damage/Irritation | 1 | Danger | H318: Causes serious eye damage[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][3] |

| Hazardous to the Aquatic Environment, Chronic | 2 | Not Applicable | H411: Toxic to aquatic life with long lasting effects[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [3] |

| Appearance | Clear, colorless to light yellow liquid[6] |

| Odor | Alcohol-like[6] |

| Boiling Point | 96 - 97 °C (205 - 207 °F) |

| Melting Point | -100 °C (-148 °F)[7] |

| Flash Point | 15 °C (59 °F) - closed cup |

| Density | 0.832 g/mL at 25 °C |

| Vapor Pressure | 24.4 mmHg at 25 °C[7] |

| CAS Number | 598-32-3[1] |

Handling and Storage Protocols

Strict protocols must be followed to handle and store this compound safely, primarily focusing on preventing ignition and exposure.

Safe Handling

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

-

Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][4] No smoking should be permitted in the handling area.[4]

-

Use only non-sparking tools and explosion-proof electrical and lighting equipment to prevent ignition.[1][2][8]

-

To avoid the ignition of vapors by static electricity, all metal parts of equipment must be grounded and bonded.[2][8]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4][9]

-

Do not eat, drink, or smoke when using this product.[1][4] Always wash hands thoroughly after handling.[1][4]

-

Handle empty containers with care as they may contain flammable residual vapors.[1]

Storage Conditions

-

Store in a cool, dry, well-ventilated place, away from direct sunlight and heat sources.[2][4][6]

-

Keep containers tightly closed when not in use.[2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Store in an area designated for flammable liquids.[2]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[1] (Compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[1][2] |

| Hand Protection | Wear appropriate chemical-resistant protective gloves.[1] Gloves must be inspected before use and disposed of properly after.[4] |

| Skin & Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][2] Safety shoes are also recommended.[1] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

First Aid Measures

The following diagram outlines the initial response to various types of exposure. In all cases of exposure, seek immediate medical advice.[1]

Detailed First Aid Protocols:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Accidental Release and Spill Containment

The following workflow should be initiated in the event of a spill.

Experimental Spill Protocol:

-

Immediate Isolation: Evacuate all non-essential personnel from the spill area and move upwind.[4][9]

-

Control Ignition Sources: Remove all sources of ignition from the area immediately.[4][9]

-

Ventilation: Ensure the area is well-ventilated to disperse vapors.[1][4]

-

Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection before approaching the spill.[1][4]

-

Containment: For small spills, absorb the liquid with a dry, inert chemical absorbent such as sand or vermiculite. For large spills, dike the area to prevent spreading.[1][9] Do not let the product enter drains.[4][5]

-

Collection: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]

-

Disposal: Dispose of the waste material through an approved waste disposal plant or licensed collector.[1][2]

Toxicological Information

Exposure to this compound can cause acute health effects. The available data primarily characterizes its effects from short-term exposure.

Experimental Data and Acute Effects

Detailed protocols for the toxicological studies cited in safety data sheets are not always publicly available. However, they are typically conducted under standardized guidelines (e.g., OECD Test Guidelines). These tests involve administering the substance to test species via routes relevant to human exposure to determine dose-response relationships.

-

Acute Toxicity: The substance is classified as harmful if swallowed, inhaled, or in contact with skin.[1] This indicates that significant toxicity can occur from single, short-term exposure.

-

Irritation: It is a known skin irritant and can cause serious, potentially irreversible, eye damage.[1][3] It may also cause irritation to the respiratory tract upon inhalation.[1][3]

-

Human Exposure Data: The lowest published toxic concentration (TCLo) for humans via inhalation is 50 ppm, which was reported to cause eye irritation.[3][7]

Table 4: Summary of Acute Toxicity

| Exposure Route | Hazard Classification | Primary Effects |

| Oral | Harmful if swallowed (Category 4) | Gastrointestinal distress, systemic toxicity[1] |

| Dermal | Harmful in contact with skin (Category 4) | Skin irritation, potential for systemic absorption[1][3] |

| Inhalation | Harmful if inhaled (Category 4) | Respiratory tract irritation, dizziness, potential systemic effects[1][3] |

| Eye Contact | Causes serious eye damage (Category 1) | Severe irritation, risk of permanent damage[1][4] |

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Treatment: this compound and its containers should be disposed of via a licensed waste disposal contractor.[1][2] It may be removed to an authorized incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Empty containers are hazardous as they retain product residue (vapors and liquid).[1] They should not be reused and must be disposed of in the same manner as the product.[10]

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:598-32-3 | Chemsrc [chemsrc.com]

- 8. gelest.com [gelest.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Ubiquitous Presence of 3-Buten-2-ol and Its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are pivotal in the chemical language of nature, mediating interactions between organisms and their environment. Among these, the C4 unsaturated alcohol, 3-buten-2-ol, and its derivatives, represent a fascinating class of molecules with diverse biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound and its key derivatives, with a particular focus on 2-methyl-3-buten-2-ol. We delve into their distribution across the plant and insect kingdoms, present quantitative data on their abundance, detail the experimental protocols for their analysis, and visualize the biosynthetic and signaling pathways they participate in. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development.

Natural Occurrence and Quantitative Data

The presence of this compound and its derivatives has been documented in a variety of natural sources, ranging from coniferous trees to common fruits and as insect pheromones. The methylated derivative, 2-methyl-3-buten-2-ol, is particularly widespread and has been the subject of extensive research.

In the Plant Kingdom

2-Methyl-3-buten-2-ol is a significant biogenic volatile organic compound (BVOC) emitted by several plant species, most notably pines. These emissions are a crucial component of atmospheric chemistry in forested regions. The compound is also found in other plants, including birch, aspen, and hops, where it contributes to their characteristic aroma and possesses sedative properties.

Table 1: Emission Rates and Concentrations of 2-Methyl-3-buten-2-ol in Various Pine Species

| Pine Species | Emission Rate (µg C g⁻¹ h⁻¹) | Reference |

| Pinus ponderosa (Ponderosa Pine) | 25 | [1] |

| Pinus contorta (Lodgepole Pine) | High emissions reported | [1] |

| Pinus sabiniana | 67.0 | |

| Pinus coulteri | 70.6 | |

| Pinus torreyana | 37.3 |

Table 2: Concentration of 2-Methyl-3-buten-2-ol in Hops and Various Fruits

| Natural Source | Concentration | Reference |

| Humulus lupulus (Hops, dried) | up to 0.15% | [2] |

| Bilberry fruit | 0.05 mg/kg | [3] |

| Cabbage | trace amount | [3] |

| Cardamom | trace amount | [3] |

| Cherimoya | up to 0.05 mg/kg | [3] |

| Coffee | up to 2.5 mg/kg | [3] |

| Cranberry fruit | 0.1 mg/kg | [3] |

| Black currant fruit | trace amount | [3] |

While quantitative data for this compound is less abundant, its presence has been noted in some fermented beverages, where it likely arises from microbial activity during fermentation. Further research is required to quantify its distribution in a wider range of natural sources. Information on the natural occurrence of ester derivatives, such as 3-buten-2-yl acetate, is also limited, though its synthesis from this compound is chemically straightforward, suggesting its potential presence in biological systems.[4]

In the Insect Kingdom

2-Methyl-3-buten-2-ol plays a crucial role as an aggregation pheromone for the Eurasian spruce bark beetle, Ips typographus.[5] This compound, in synergy with other molecules like cis-verbenol, attracts both male and female beetles to host trees, facilitating mass attacks that can overcome the tree's defenses.[1][6] It has also been identified as a potential alarm pheromone in the European hornet, Vespa crabro.[7]

Biosynthesis of 2-Methyl-3-buten-2-ol

In plants, 2-methyl-3-buten-2-ol is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose phosphate (DOXP) pathway, which is responsible for the formation of isoprenoid precursors in plastids. The immediate precursor to 2-methyl-3-buten-2-ol is dimethylallyl diphosphate (DMAPP).[8] The formation of 2-methyl-3-buten-2-ol from DMADP can also occur non-enzymatically, catalyzed by divalent metal ions such as Mn²⁺.[2]

Experimental Protocols

The analysis of volatile compounds like this compound and its derivatives from natural matrices is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient method for extracting VOCs from the headspace of a sample.

-

Sample Preparation : A known quantity of the sample (e.g., plant material, insect extract) is placed in a sealed vial.

-

Fiber Selection : A fused silica fiber coated with a suitable stationary phase is used. Common coatings for general VOC analysis include polydimethylsiloxane (PDMS), divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), and polyacrylate.

-

Extraction : The vial is heated to a specific temperature to promote volatilization of the analytes. The SPME fiber is then exposed to the headspace for a defined period to allow for the adsorption of the VOCs.

-

Desorption : The fiber is retracted and introduced into the hot injection port of a GC, where the adsorbed compounds are thermally desorbed onto the analytical column.

Table 3: Exemplary HS-SPME Parameters for Plant Volatile Analysis

| Parameter | Value |

| Fiber Coating | DVB/CAR/PDMS |

| Sample Amount | 0.2 - 3 g |

| Vial Size | 10 - 20 mL |

| Equilibration Temperature | 40 - 60 °C |

| Equilibration Time | 10 - 30 min |

| Extraction Temperature | 40 - 60 °C |

| Extraction Time | 30 - 60 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 1 - 5 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatograph (GC) :

-

Column : A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5MS, HP-5MS) is typically used for terpene and alcohol analysis.

-

Carrier Gas : Helium is the most common carrier gas.

-

Oven Temperature Program : A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.

-

-

Mass Spectrometer (MS) :

-

Ionization : Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Identification : Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Signaling Pathways and Biological Activity

Insect Pheromone Signaling

In the spruce bark beetle, Ips typographus, the detection of 2-methyl-3-buten-2-ol is a critical step in initiating aggregation behavior. This process begins with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) in the sensillar lymph of the insect's antenna. The OBP transports the lipophilic pheromone to an Odorant Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, specifically ItypOR41 for cis-verbenol (a co-pheromone), triggers a signal transduction cascade that leads to the depolarization of the ORN and the firing of an action potential.[1] This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response (attraction).

Plant Signaling and Stress Response